6-Formylnicotinonitrile 6-Formylnicotinonitrile
Brand Name: Vulcanchem
CAS No.: 206201-64-1
VCID: VC21113167
InChI: InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H
SMILES: C1=CC(=NC=C1C#N)C=O
Molecular Formula: C7H4N2O
Molecular Weight: 132.12 g/mol

6-Formylnicotinonitrile

CAS No.: 206201-64-1

Cat. No.: VC21113167

Molecular Formula: C7H4N2O

Molecular Weight: 132.12 g/mol

* For research use only. Not for human or veterinary use.

6-Formylnicotinonitrile - 206201-64-1

Specification

CAS No. 206201-64-1
Molecular Formula C7H4N2O
Molecular Weight 132.12 g/mol
IUPAC Name 6-formylpyridine-3-carbonitrile
Standard InChI InChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H
Standard InChI Key DMDMMMFMXWZSLM-UHFFFAOYSA-N
SMILES C1=CC(=NC=C1C#N)C=O
Canonical SMILES C1=CC(=NC=C1C#N)C=O

Introduction

Chemical Structure and Properties

6-Formylnicotinonitrile, also known as 6-formylpyridine-3-carbonitrile, is a heterocyclic compound with the molecular formula C₇H₄N₂O and a molecular weight of 132.12 g/mol . Its structure features a pyridine ring with a formyl group (-CHO) at position 6 and a cyano group (-CN) at position 3. This unique arrangement of functional groups contributes to its chemical versatility and reactivity.

The compound's structural features can be summarized as follows:

PropertyDescription
IUPAC Name6-formylpyridine-3-carbonitrile
Molecular FormulaC₇H₄N₂O
Molecular Weight132.12 g/mol
CAS Number206201-64-1
StructurePyridine ring with formyl group at position 6 and cyano group at position 3
InChIInChI=1S/C7H4N2O/c8-3-6-1-2-7(5-10)9-4-6/h1-2,4-5H
InChIKeyDMDMMMFMXWZSLM-UHFFFAOYSA-N

The presence of both electron-withdrawing groups (formyl and cyano) on the pyridine ring creates an electron-deficient aromatic system, which significantly influences its chemical behavior and reactivity patterns .

Physical Properties

6-Formylnicotinonitrile exhibits distinct physical characteristics that influence its handling, storage, and applications in various chemical processes. Understanding these properties is essential for researchers working with this compound.

PropertyValue
Physical StateSolid
AppearanceLight yellow to yellow solid
Melting Point250-251°C
Density1.24±0.1 g/cm³ (Predicted)
SolubilitySoluble in organic solvents such as DMSO, ethyl acetate
Storage ConditionsInert atmosphere, 2-8°C

The compound's high melting point indicates strong intermolecular forces, likely due to dipole-dipole interactions and possible hydrogen bonding involving the formyl and cyano groups . Its limited solubility in water but good solubility in organic solvents is characteristic of many heterocyclic compounds containing both polar functional groups and aromatic rings.

Synthesis Methods

Several synthetic routes have been developed for the preparation of 6-Formylnicotinonitrile, with methods optimized for yield, purity, and scalability. The synthesis typically involves strategies that incorporate both the formyl and cyano functionalities onto the pyridine scaffold.

Common Synthetic Routes

One common method involves the formylation of nicotinonitrile derivatives. This can be achieved through various reactions:

  • Vilsmeier-Haack Formylation: Using phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce the formyl group at position 6 of the pyridine ring.

  • Oxidation of 6-Methylnicotinonitrile: Oxidation of the methyl group to a formyl group using oxidizing agents such as selenium dioxide or iodine in dimethylsulfoxide (DMSO).

  • Directed Metalation: Utilizing directed ortho-metalation strategies followed by reaction with formylating agents like DMF.

The choice of synthetic method often depends on the availability of starting materials, desired scale, and specific requirements for purity .

Chemical Reactions

The dual functionality of 6-Formylnicotinonitrile enables it to participate in a wide range of chemical transformations, making it a versatile building block in organic synthesis.

Reactions of the Formyl Group

The aldehyde functionality can undergo various reactions:

  • Oxidation: To carboxylic acid derivatives using oxidizing agents like potassium permanganate or chromium trioxide.

  • Reduction: To alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Condensation Reactions: With amines to form imines, or with hydrazines to form hydrazones.

  • Aldol Condensations: With other carbonyl compounds to form α,β-unsaturated carbonyl compounds.

Reactions of the Cyano Group

The nitrile group offers additional reactivity:

  • Hydrolysis: To carboxylic acid or amide under acidic or basic conditions.

  • Reduction: To primary amines using reducing agents.

  • Cycloaddition Reactions: To form heterocyclic compounds.

The combination of these functional groups allows for selective transformations and the synthesis of complex molecules, particularly in the development of pharmaceutically active compounds .

Biological Activities and Applications

6-Formylnicotinonitrile has garnered significant interest due to its potential biological activities and applications in medicinal chemistry.

Biological ActivityResearch Findings
Anticancer PropertiesDerivatives have shown ability to inhibit cancer cell growth through induction of apoptosis and disruption of cell cycle progression
Antimicrobial ActivityDemonstrated inhibitory effects against certain bacterial strains
Enzyme InhibitionPotential to inhibit specific enzymes involved in disease pathways

Applications in Chemical Synthesis

Beyond its biological activities, 6-Formylnicotinonitrile serves as a valuable intermediate in the synthesis of various compounds:

  • Pharmaceutical Intermediates: Used in the synthesis of anti-cancer, anti-inflammatory, and anti-viral drugs.

  • Heterocyclic Synthesis: The compound's dual functionality facilitates the construction of complex heterocyclic scaffolds found in many bioactive molecules.

  • Material Science: Employed in the development of functional materials with applications in organic electronics .

Hazard StatementClassificationWarning Level
H302Harmful if swallowedWarning: Acute toxicity, oral
H312Harmful in contact with skinWarning: Acute toxicity, dermal
H315Causes skin irritationWarning: Skin corrosion/irritation
H319Causes serious eye irritationWarning: Serious eye damage/eye irritation
H332Harmful if inhaledWarning: Acute toxicity, inhalation
H335May cause respiratory irritationWarning: Specific target organ toxicity, single exposure; Respiratory tract irritation

Precautionary Measures

Appropriate precautionary measures include:

  • Personal Protective Equipment: Use of nitrile gloves, lab coats, and safety goggles.

  • Handling: Work in well-ventilated areas or fume hoods to prevent inhalation of vapors.

  • Storage: Store in airtight containers under inert gas (e.g., argon or nitrogen) at 2-8°C to prevent degradation.

  • Disposal: Follow institutional and local regulations for the disposal of chemical waste .

Comparison with Similar Compounds

To better understand the unique properties and applications of 6-Formylnicotinonitrile, it is valuable to compare it with structurally related compounds.

Comparison with Related Pyridine Derivatives

CompoundStructural DifferencesKey Distinctions in Reactivity
6-Formylpicolinonitrile (2-position nitrile)Nitrile group at position 2 instead of position 3Different electronic distribution affects reactivity patterns and biological interactions
5-FormylnicotinonitrileFormyl group at position 5 instead of position 6Altered spatial arrangement influences interaction with biological targets
6-MethylnicotinonitrileMethyl group instead of formyl group at position 6Lacks aldehyde reactivity; serves as a precursor to 6-Formylnicotinonitrile
6-(Aminomethyl)nicotinonitrileAminomethyl group instead of formyl groupDifferent polarity and hydrogen bonding capabilities

The positional isomers of formylnicotinonitrile exhibit distinct chemical and biological properties due to the different electronic and steric effects imposed by the functional groups . These differences can be exploited in structure-activity relationship studies to develop compounds with optimized properties for specific applications.

Current Research and Future Directions

Current research on 6-Formylnicotinonitrile and its derivatives is focused on several promising areas:

Medicinal Chemistry Research

Research efforts are directed toward:

  • Anticancer Agent Development: Exploring the potential of 6-Formylnicotinonitrile derivatives as inhibitors of enzymes involved in cancer cell proliferation, such as kinases and topoisomerases.

  • Anti-inflammatory Compounds: Investigating the anti-inflammatory properties of derivatives, particularly those that show selectivity for cyclooxygenase-2 (COX-2).

  • Antimicrobial Applications: Developing derivatives with enhanced activity against resistant bacterial strains.

Material Science Applications

Emerging research areas include:

  • Organic Electronics: Utilization in organic light-emitting diodes (OLEDs) and organic solar cells.

  • Nanomaterials: Application in the synthesis of metal-organic frameworks (MOFs) with potential use in gas storage and separation.

Green Chemistry Approaches

Future directions in the synthesis and application of 6-Formylnicotinonitrile are likely to emphasize:

  • Sustainable Synthesis: Development of greener synthetic methods with reduced environmental impact.

  • Continuous Flow Chemistry: Implementation of flow chemistry techniques for more efficient and scalable production.

  • Computational Approaches: Utilization of computational methods to predict reactivity and biological activity, streamlining the development process .

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